3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one
Description
Historical Context and Discovery
The compound was first cataloged in chemical databases on July 8, 2005, under PubChem CID 5401075, with subsequent structural verification through spectroscopic methods. Its initial synthesis likely arose from efforts to hybridize benzodioxin motifs with chromenone cores, a strategy common in mid-2000s medicinal chemistry programs aiming to enhance bioactive compound stability. The CAS registry number 96754-91-5 formalized its identity, enabling standardized commercial availability for research purposes by 2016. Early pharmacological screenings focused on its antioxidant properties, driven by structural similarities to quercetin and other flavonoid antioxidants.
Classification within Chromenone Family
As a member of the chromenone family, this compound features the characteristic 4H-chromen-4-one backbone (C15H10O2), modified at the 3-position by a 2,3-dihydro-1,4-benzodioxin group and at the 7-position by a hydroxyl substituent. The molecular formula C17H12O5 distinguishes it from simpler chromenones through:
| Property | Value |
|---|---|
| Molecular weight | 296.27 g/mol |
| Ring systems | Benzodioxin + Chromenone |
| Hydrogen bond donors | 2 (7-OH, 4-keto) |
| Hydrogen bond acceptors | 5 |
This substitution pattern places it within the flavone subclass of flavonoids, though the benzodioxin moiety introduces atypical steric and electronic effects compared to classical flavonoids like apigenin.
Relationship to Flavonoid Alkaloids
While not an alkaloid itself, the compound’s structure suggests potential biosynthetic links to flavonoid alkaloids—hybrid molecules combining flavonoid and nitrogen-containing groups. The benzodioxin component (C8H8O2) provides a lipophilic platform analogous to the amine-containing side chains in true flavonoid alkaloids such as ficuseptine or apigeninidin. Computational studies indicate that the 2,3-dihydrobenzodioxin group could serve as a synthetic precursor for N-alkylation reactions, enabling conversion to alkaloidal derivatives with enhanced blood-brain barrier permeability.
Significance in Medicinal Chemistry Research
Three key attributes drive pharmaceutical interest:
- Oxidative Stability : The benzodioxin ring’s saturated oxygen atoms confer resistance to metabolic oxidation compared to catechol-containing flavonoids.
- Planarity Modulation : Partial saturation of the benzodioxin ring introduces controlled three-dimensionality, improving target binding specificity over flat flavonoid scaffolds.
- Synergistic Pharmacophores : The 7-hydroxyl group enables free radical scavenging, while the chromenone core may interact with kinase ATP-binding pockets.
Ongoing structure-activity relationship (SAR) studies focus on modifying the 3-position’s benzodioxin group to optimize pharmacokinetic properties without compromising antioxidant efficacy.
Current Research Landscape
Recent investigations (2021–2025) have expanded into:
- Antiviral Applications : Molecular docking simulations predict strong binding to SARS-CoV-2 main protease (Mpro) active sites, with in vitro assays showing 48% inhibition at 50 μM.
- Neuroprotective Effects : Zebrafish models demonstrate 62% reduction in rotenone-induced dopaminergic neuron loss, suggesting potential Parkinson’s disease applications.
- Synthetic Biology : Heterologous expression of benzodioxin-chromenone hybrids in Escherichia coli via polyketide synthase engineering, achieving titers of 120 mg/L.
Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-11-2-3-12-15(8-11)22-9-13(17(12)19)10-1-4-14-16(7-10)21-6-5-20-14/h1-4,7-9,18H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDARFHSGXIIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxin moiety, which can be synthesized from catechol and ethylene glycol under acidic conditions to form 1,4-benzodioxane. This intermediate is then subjected to further functionalization to introduce the hydroxy and chromenone groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and controlled reaction environments to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The chromenone ring can be reduced to form dihydro derivatives.
Substitution: The benzodioxin moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromenone compounds.
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its potential anticancer effects, it may interfere with cell signaling pathways and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Antihepatotoxic Activity
- Analogues: 3',4'-(1",4"-Dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g): Demonstrated significant hepatoprotection comparable to silymarin in carbon tetrachloride-induced hepatotoxicity models .
Immunomodulatory and Anticancer Potential
- EGNN Model Predictions: Derivatives like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold were identified as high-potency PD-1/PD-L1 inhibitors via machine learning, suggesting immunomodulatory applications .
- Trifluoromethyl Derivatives : Enhanced metabolic stability (e.g., C22H20F3O5) may improve pharmacokinetics in oncology-targeted therapies .
Biological Activity
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one is a complex organic compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by a chromen-4-one core combined with a dihydro-1,4-benzodioxin moiety, which contributes to its diverse biological properties.
The molecular formula of this compound is C17H12O5, with a molecular weight of approximately 296.28 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for further research into its pharmacological applications.
| Property | Value |
|---|---|
| Molecular Weight | 296.28 g/mol |
| Molecular Formula | C17H12O5 |
| LogP | 1.5854 |
| Polar Surface Area | 54.3 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Enzyme Inhibition :
- Cholinesterase Inhibition : The compound has shown moderate to weak inhibition of cholinesterases, which could have implications for treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic neurotransmission pathways .
- Lipoxygenase Inhibition : It also inhibits lipoxygenase enzymes, potentially influencing inflammatory responses and suggesting therapeutic benefits in conditions characterized by inflammation.
-
Antimicrobial Activity :
- The compound demonstrates antibacterial activity against various strains, including Bacillus subtilis and Escherichia coli, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for these bacteria suggest significant efficacy, although specific data on MIC values were not provided in the sources.
- Anticancer Potential :
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Binding : The compound likely binds to the active sites of cholinesterases and lipoxygenases, disrupting their normal function and altering cellular processes related to neurotransmission and inflammation.
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial properties of various compounds similar to this compound, it was found that structural modifications significantly influenced their efficacy against Gram-positive and Gram-negative bacteria. Compounds with specific substitutions exhibited lower MIC values against resistant strains compared to those without such modifications .
Case Study 2: Anticancer Activity Evaluation
Another study focused on the anticancer effects of chromen derivatives indicated that certain substituents on the chromen core enhanced cytotoxicity in cancer cell lines. For example, compounds with naphthalenyl substitutions showed significantly improved activity against Caco-2 cells compared to their unsubstituted counterparts .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one?
Methodological Answer: The compound is typically synthesized via multi-step organic reactions. A Mannich reaction is a common approach, involving formaldehyde, dimethylamine, and a precursor chromen-4-one derivative in ethanol under reflux conditions . Alternative routes include Claisen-Schmidt condensation or Friedel-Crafts acylation to introduce the benzodioxin moiety. For example, hydroxyl-protected intermediates can undergo nucleophilic substitution followed by deprotection to yield the final product. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-oxidized derivatives.
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer: Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ ~175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z 310.0841) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for hydroxyl (~3200 cm) and carbonyl (~1650 cm) groups are critical .
- X-ray Crystallography : Resolves crystal packing and bond angles, though limited by compound crystallinity .
Q. What physicochemical properties influence its pharmacokinetic profile?
Methodological Answer: Key properties include:
Advanced Research Questions
Q. How does the substitution pattern on the benzodioxin ring modulate biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -Cl, -NO) at the 6-position enhance antimicrobial activity but reduce solubility.
- Methoxy groups at the 7-position improve metabolic stability by resisting cytochrome P450 oxidation .
- Hydrophobic substituents (e.g., benzyl) increase binding affinity to hydrophobic enzyme pockets, as seen in analogs like 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one .
Q. What computational strategies predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock or Schrödinger Suite models binding to targets like COX-2 or topoisomerase II. The benzodioxin ring often occupies hydrophobic pockets .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Utilize descriptors (e.g., Hammett constants) to predict IC values against cancer cell lines .
Q. How do environmental factors influence its stability in biological systems?
Methodological Answer: Experimental designs to evaluate stability include:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The chromen-4-one core is labile under alkaline conditions .
- Oxidative Stress Tests : Exposure to HO or cytochrome P450 mimics identifies vulnerable sites (e.g., hydroxyl groups) .
- Photolytic Stability : UV-Vis spectroscopy tracks decomposition under UV light, critical for formulation studies .
Q. What in vitro assays are used to assess its bioactivity?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (MIC values) against S. aureus and E. coli .
- Anticancer Screening : MTT assay on HeLa or MCF-7 cells, with IC values compared to doxorubicin .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or α-glucosidase inhibition, requiring kinetic analysis (K determination) .
Q. How can structural modifications improve solubility or bioavailability?
Methodological Answer:
- Prodrug Design : Acetylation of the 7-hydroxyl group enhances oral absorption, with enzymatic hydrolysis in vivo .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion and sustained release .
- Salt Formation : Sodium or lysine salts of the hydroxyl group increase solubility in polar solvents .
Contradictions in Evidence
- Synthetic Routes : emphasizes Claisen-Schmidt condensation, while prioritizes Mannich reactions. The choice depends on precursor availability and desired yield .
- Biological Targets : Some studies highlight COX-2 inhibition (), whereas others propose topoisomerase II as the primary target (). Target specificity may vary with cell type .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
